2-tert-Butoxycarbonylamino-3-nitro-benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNSQNDUXHQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the Acid Chloride
The synthesis begins with ethyl 2-carboxy-3-nitrobenzoate (ethyl 3-nitro-2-carboxybenzoate), which is treated with thionyl chloride (SOCl₂) in benzene under reflux conditions. This step converts the carboxylic acid moiety into a reactive acid chloride.
Reaction Conditions :
-
Thionyl chloride: 12 mL per 23.9 g of starting material
-
Solvent: Benzene (150 mL)
-
Temperature: Reflux (~80°C)
-
Duration: 3 hours
The reaction achieves quantitative conversion, yielding the acid chloride as a crystalline solid.
Acyl Azide Preparation
The acid chloride intermediate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF). This nucleophilic substitution replaces the chloride with an azide group, forming the acyl azide.
Key Parameters :
-
Sodium azide: 9.75 g per 26 g of acid chloride
-
Solvent: DMF (20 mL)
-
Work-up: Extraction with ether-hexane (3:1) and water
The acyl azide is isolated as an oily residue after solvent evaporation.
Curtius Rearrangement and BOC Protection
The acyl azide undergoes thermal decomposition in t-butanol, initiating a Curtius rearrangement. This generates an isocyanate intermediate, which reacts with t-butanol to form the tert-butoxycarbonyl (BOC)-protected amine.
Optimized Conditions :
-
Solvent: t-Butanol (200 mL)
-
Temperature: Reflux (~82°C)
-
Duration: 2 hours
The product, ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate , is obtained as an oily residue after concentration.
Alternative Synthetic Pathways
Direct BOC Protection of 2-Amino-3-nitrobenzoic Acid
While less common due to substrate availability, this route involves protecting a pre-existing amine group. 2-Amino-3-nitrobenzoic acid is reacted with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions.
Reaction Parameters :
-
Base: Triethylamine or DMAP
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0–25°C
-
Duration: 12–24 hours
Challenges include the limited commercial availability of 2-amino-3-nitrobenzoic acid, necessitating additional nitration steps on 2-aminobenzoic acid. Nitration under acidic conditions risks incorrect regioselectivity (e.g., para-substitution), reducing practicality.
Critical Analysis of Methodologies
Yield and Selectivity Comparison
Process Optimization Insights
-
Particle Size Control : Analogous nitration protocols for related compounds (e.g., 2-nitro-3-methylbenzoic acid) emphasize using finely powdered substrates (10–200 μm) to enhance reaction rates and yields.
-
Temperature Sensitivity : Maintaining subzero temperatures (-30 to -15°C) during nitration steps minimizes byproducts, though this is less critical in the Curtius route.
-
Solvent Selection : t-Butanol’s high boiling point (~82°C) ensures efficient reflux during the rearrangement, while DMF facilitates azide formation via polar aprotic stabilization.
Industrial-Scale Considerations
-
Safety : Acyl azides require careful handling due to explosion risks. Continuous flow reactors may mitigate this by limiting batch sizes.
-
Cost Efficiency : Recycling t-butanol and optimizing thionyl chloride stoichiometry reduce raw material expenses.
-
Environmental Impact : Benzene substitution with toluene or cyclopentyl methyl ether (CPME) aligns with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Reduction: Formation of 2-amino-3-nitrobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Deprotection: Formation of 2-amino-3-nitrobenzoic acid after removal of the BOC group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been shown to possess activity against Mycobacterium avium and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid . The mechanism of action is believed to involve interactions with bacterial membranes, leading to increased permeability and disruption of cellular functions.
Cholinesterase Inhibition
The cholinesterase-inhibiting activity of tertiary amines derived from this compound has been evaluated, showing promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These activities suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is a hallmark . Molecular modeling studies further elucidate the binding affinities of these compounds at the active sites of the enzymes, paving the way for drug design targeting these pathways.
Organic Synthesis
Intermediate for Complex Molecules
Boc-NO2-Bn serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be deprotected to yield amino acids or other derivatives that can be further modified . This flexibility is crucial for developing new therapeutic agents.
Synthesis of Antitumor Agents
Recent studies have utilized Boc-NO2-Bn in synthesizing novel antitumor agents that target specific pathways involved in cancer cell proliferation. By modifying the nitro group or the benzoic acid moiety, researchers have developed compounds that demonstrate enhanced efficacy against resistant cancer cell lines . The ability to fine-tune these compounds allows for targeted therapies that minimize side effects.
Biological Evaluations
Toxicity Studies
Comprehensive toxicity assessments have been conducted on various derivatives of this compound. These studies are critical for determining the safety profiles of new compounds before clinical trials. For example, cytotoxicity assays on human cell lines have shown that certain derivatives maintain low toxicity while exhibiting high antimicrobial activity, making them suitable candidates for further development .
Mechanistic Studies
Understanding the mechanism through which Boc-NO2-Bn and its derivatives exert their biological effects is essential for optimizing their therapeutic potential. Studies involving molecular dynamics simulations and docking analyses provide insights into how these compounds interact with biological targets at the molecular level . This knowledge is pivotal for rational drug design.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further reactions.
Substitution: The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Deprotection: The BOC group is removed under acidic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid with three related compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound | Boc-amino (2), NO₂ (3) | C₁₂H₁₄N₂O₆ | 294.25* | Not reported | Probable heterocycle intermediate |
| 3-[(tert-Boc)amino]-5-hydroxybenzoic acid | Boc-amino (3), -OH (5) | C₁₂H₁₅NO₅ | 253.25 | 150–151 | Pharmaceutical synthesis |
| 4-(tert-butylamino)-3-nitro-benzoate | t-butylamino (4), NO₂ (3) | C₁₁H₁₄N₂O₄ | 238.24 | Not reported | Pharmacological intermediates |
| 4-[(tert-Boc)amino]-1-methyl-pyrrole-2-carboxylic acid | Boc-amino (4), methyl (1) | C₁₁H₁₆N₂O₄ | 240.25 | Not reported | Heterocyclic scaffold synthesis |
*Molecular weight calculated based on analogous derivatives.
Key Observations:
The nitro group at position 3 is common in analogs like 4-(tert-butylamino)-3-nitro-benzoate, suggesting its role in electronic modulation for subsequent reduction or substitution reactions .
Physicochemical Properties: The hydroxyl group in 3-[(tert-Boc)amino]-5-hydroxybenzoic acid increases polarity and melting point (150–151°C) compared to nitro-substituted analogs, which are typically less polar . The absence of melting point data for the target compound may reflect challenges in crystallization due to steric effects from the 2-position Boc group.
Heterocyclic Derivatives: The pyrrole-based analog (4-[(tert-Boc)amino]-1-methyl-pyrrole-2-carboxylic acid) demonstrates how ring systems influence hydrogen-bonding and aromatic interactions, which are critical in drug design .
Pharmacological Relevance
The target compound’s Boc-protected amino group may facilitate controlled release of active amines in prodrug systems.
Biologische Aktivität
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions within biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.28 g/mol
The compound features a nitro group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes and receptors involved in various signaling pathways.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling. This inhibition can lead to enhanced insulin signaling, making it a candidate for further exploration in diabetes treatment .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
-
Study on PTP Inhibition :
- Objective : To evaluate the inhibitory effect of the compound on PTP1B.
- Methodology : Kinetic analysis was performed using purified PTP1B enzyme.
- Results : The compound exhibited noncompetitive inhibition with an IC value in the micromolar range, indicating its potential as a therapeutic agent in insulin resistance .
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to test various concentrations of the compound.
- Results : Significant zones of inhibition were observed, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the critical considerations for synthesizing 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid with high purity?
Methodological Answer:
Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of a benzoic acid precursor, followed by nitration at the meta position. Key steps include:
- Boc Protection : Use Boc anhydride under basic conditions (e.g., DMAP or TEA) to protect the amino group, minimizing side reactions like premature deprotection .
- Nitration : Controlled nitration at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) to avoid over-nitration or ring decomposition. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via melting point analysis (compare with literature values, e.g., ~150–151°C for structurally similar Boc-protected benzoic acids) .
Basic: How can researchers optimize the solubility of this compound for spectroscopic characterization?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for NMR studies, as the nitro and Boc groups reduce solubility in non-polar media. For UV-Vis analysis, dilute solutions in acetonitrile or THF are preferable.
- Acid-Base Manipulation : Temporarily deprotonate the carboxylic acid group using mild bases (e.g., NaHCO₃) to enhance aqueous solubility for HPLC-MS analysis. Neutralize post-analysis to recover the compound .
Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Diffraction : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., carboxylic acid dimerization or nitro-group π-stacking) using Mercury software. Compare motifs with related nitro benzoic acid derivatives (e.g., 4-tert-butylamino-3-nitro-benzoate) to identify trends .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
Methodological Answer:
- Dynamic Effects : Investigate rotational barriers in the Boc group using variable-temperature NMR (VT-NMR). For example, coalescence temperatures near 25°C may explain unexpected splitting in room-temperature spectra.
- DFT Calculations : Perform geometry optimization and NMR chemical shift predictions (e.g., Gaussian or ORCA) to compare experimental vs. theoretical coupling constants. Discrepancies may indicate solvent effects or conformational trapping .
Advanced: What strategies validate the thermal stability of this compound under reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for Boc-protected analogs).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy during heating (e.g., in refluxing toluene) to detect Boc deprotection (loss of CO₂ at ~170–180°C) or nitro group reduction .
Advanced: How can researchers leverage this compound’s reactivity for synthesizing heterocyclic pharmacophores?
Methodological Answer:
- Cyclization Reactions : Use the carboxylic acid as a directing group for intramolecular reactions. For example:
- Couple with thioureas to form benzothiazoles under EDCI/HOBt activation.
- Reduce the nitro group to an amine (e.g., H₂/Pd-C) and cyclize with carbonyl electrophiles to form quinazolinones .
Advanced: What analytical workflows resolve batch-to-batch variability in synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., reaction time, Boc reagent stoichiometry).
- Impurity Profiling : Compare HPLC traces of high- vs. low-yield batches. Common byproducts may include de-Boc derivatives or di-nitrated isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
